molecular formula C8H8FNO B13122488 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone

1-(2-Fluoro-3-methylpyridin-4-YL)ethanone

Cat. No.: B13122488
M. Wt: 153.15 g/mol
InChI Key: AGJXNHDIGZCSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-3-methylpyridin-4-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a fluorinated derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-3-methylpyridine with an appropriate acylating agent under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-Fluoro-3-methylpyridin-4-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and ethanone group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
  • 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
  • 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone

Uniqueness: 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(2-fluoro-3-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-7(6(2)11)3-4-10-8(5)9/h3-4H,1-2H3

InChI Key

AGJXNHDIGZCSSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.